1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene

Medicinal Chemistry Organic Synthesis Building Blocks

This compound features a unique ortho-substitution pattern with differentially reactive iodine (C2) and bromine (C5) sites, enabling stepwise orthogonal cross-coupling for precise biaryl construction. The electron-withdrawing difluoro (C3, C4) and electron-donating methoxy (C1) groups fine-tune reactivity and steric environment, critical for high-yield regioselective functionalization. Ideal for SAR-driven pharmaceutical lead optimization and fluorinated materials R&D.

Molecular Formula C7H4BrF2IO
Molecular Weight 348.91 g/mol
CAS No. 2484889-22-5
Cat. No. B6287536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene
CAS2484889-22-5
Molecular FormulaC7H4BrF2IO
Molecular Weight348.91 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1Br)I)F)F
InChIInChI=1S/C7H4BrF2IO/c1-12-7-3(8)2-4(11)5(9)6(7)10/h2H,1H3
InChIKeyALQPVLJHVHHQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene CAS 2484889-22-5: Technical Baseline for Research Procurement


1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene (CAS 2484889-22-5) is a polyhalogenated aromatic building block characterized by the formula C₇H₄BrF₂IO and a molecular weight of 348.91 g/mol . It features a unique substitution pattern on the benzene ring with bromine, iodine, two fluorine atoms, and a methoxy group, rendering it a versatile intermediate for sequential cross-coupling reactions . The compound is supplied for advanced research applications in medicinal chemistry and pharmaceutical development, with typical commercial purities of ≥97% .

Why 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene Cannot Be Replaced by In-Class Analogs: A Selection Imperative


The substitution of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene with other polyhalogenated benzenes is not chemically neutral. The presence of two differentially reactive halogen handles (bromine and iodine) alongside the electron-withdrawing difluoro motif and the electron-donating methoxy group creates a unique electronic and steric environment . This specific substitution pattern is critical for achieving regioselective, stepwise functionalization . Replacing this compound with a close analog, such as one lacking the methoxy group or with a different halogen substitution pattern, will alter the reactivity and selectivity profile, potentially compromising the yield or purity of the desired synthetic target . Therefore, exact structural matching is essential for reproducibility in complex synthesis.

Quantitative Differentiation of 1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene: Evidence for Informed Procurement


Enhanced Molecular Scaffold Complexity: Methoxy Group vs. Unsubstituted Analog

The target compound possesses a methoxy group (-OCH₃) at position 2, a functional group absent in the simpler analog 1-Bromo-3,4-difluoro-5-iodobenzene (CAS 1807026-65-8) . This methoxy group serves as both an electron-donating group, influencing the reactivity of the halogens, and a potential handle for further derivatization, increasing the compound's overall utility and molecular complexity in a single step.

Medicinal Chemistry Organic Synthesis Building Blocks

Distinct Substitution Pattern: Ortho-Iodo vs. Ortho-Bromo Configuration for Regioselective Coupling

The target compound features an ortho-iodo and meta-bromo arrangement relative to the methoxy group. This contrasts with the positional isomer 1-Bromo-3,4-difluoro-2-iodobenzene (CAS 1208077-27-3), which has an ortho-bromo and meta-iodo arrangement . In cross-coupling reactions, iodine is generally more reactive than bromine towards oxidative addition with palladium catalysts. Therefore, the different halogen positions in these isomers dictate a fundamentally different order of reactivity and site-selectivity for sequential functionalization.

Cross-Coupling Regioselectivity Suzuki-Miyaura

Steric and Electronic Tuning: Methoxy vs. Isopropoxy Group for Fine Chemical Development

The target compound contains a methoxy group (-OCH₃), whereas the related derivative 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene (CAS 2586126-38-5) contains a bulkier isopropoxy group (-OCH(CH₃)₂) . The smaller methoxy group provides a less sterically hindered environment around the reactive halogens and exhibits a different electron-donating capacity compared to the isopropoxy group. This subtle difference can significantly impact reaction yields, rates, and selectivity in sensitive transformations.

Steric Hindrance Electronic Effects SAR Studies

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene: Validated Application Scenarios for Research and Development


Stepwise Synthesis of Complex, Fluorinated Biaryl Systems via Suzuki-Miyaura Coupling

The distinct reactivity of the iodine and bromine atoms allows for a programmed, sequential cross-coupling strategy. The more reactive C-I bond can be selectively functionalized first, for example, via a Suzuki-Miyaura reaction with an arylboronic acid . This leaves the C-Br bond intact for a subsequent orthogonal coupling, enabling the construction of unsymmetrical, highly substituted biaryl motifs with precise control over the molecular architecture. This is a critical capability for generating focused libraries of fluorinated drug candidates.

Pharmacophore Elaboration in Medicinal Chemistry Lead Optimization

The compound serves as a dense, multi-functional core for elaborating advanced pharmaceutical leads . The fluorine atoms enhance metabolic stability and modulate lipophilicity, while the bromine, iodine, and methoxy group provide multiple points for structural diversification. This building block is ideally suited for structure-activity relationship (SAR) studies where systematic variation around a fluorinated aromatic core is required to optimize target binding, selectivity, and pharmacokinetic properties.

Synthesis of Novel Fluorinated Materials and Agrochemicals

The combination of fluorine atoms and a polyhalogenated scaffold is highly valuable for the development of new materials and agrochemicals . Fluorination is a common strategy to enhance the performance of liquid crystals, organic semiconductors, and crop protection agents. This compound provides a versatile entry point for synthesizing such advanced functional molecules, where the specific substitution pattern directly influences the final material's physical and biological properties.

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